4-(Phenethylamino)butan-2-ol is an organic compound classified as an amino alcohol. This compound features a phenethylamine moiety bonded to a butanol backbone, making it structurally interesting for various chemical applications. Its molecular formula is and it is recognized for its potential biological activity and utility in pharmaceutical synthesis .
This compound is synthesized through various chemical methods and falls under the broader category of amino alcohols, which are characterized by the presence of both an amino group and a hydroxyl group. It is important in medicinal chemistry due to its structural properties that allow it to interact with biological systems .
The synthesis of 4-(Phenethylamino)butan-2-ol can be achieved through several routes:
The synthesis process generally requires careful control of temperature and reaction time to maximize product yield while minimizing by-products. The choice of reducing agent can significantly affect the outcome, with sodium borohydride or lithium aluminum hydride being common choices for reduction steps.
4-(Phenethylamino)butan-2-ol has a specific structural configuration that contributes to its chemical behavior:
The InChI key for this compound is GDWRKZLROIFUML-UHFFFAOYSA-N, which provides a unique identifier for its molecular structure .
4-(Phenethylamino)butan-2-ol participates in several types of chemical reactions:
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Oxidation | Potassium dichromate | Acidic medium |
| Reduction | Sodium borohydride or lithium aluminum hydride | Controlled atmosphere |
| Substitution | Alkyl halides or acyl chlorides | Basic conditions |
Major products formed from these reactions include 4-(Phenethylamino)butan-2-one from oxidation and 4-(Phenethylamino)butane from reduction .
The mechanism of action for 4-(Phenethylamino)butan-2-ol largely revolves around its interactions within biological systems. The amino alcohol structure allows it to participate in neurotransmitter regulation, potentially influencing mood and cognitive functions due to its phenethylamine component.
4-(Phenethylamino)butan-2-ol exhibits solubility in water due to its hydroxyl group, enhancing its potential as a biological agent. Its stability under standard conditions makes it suitable for various applications in organic synthesis .
4-(Phenethylamino)butan-2-ol has several notable applications:
4-(Phenethylamino)butan-2-ol represents a structurally optimized scaffold emerging from systematic efforts to enhance the pharmacological profiles of amino alcohol-based therapeutics. Its development parallels the evolution of compounds like ethambutol (containing the 2-aminobutan-1-ol motif), where stereochemistry proved critical for antimycobacterial activity [3]. The scaffold first gained attention during explorations of phenethylamine derivatives—a class with established CNS activity—coupled with the metabolic stability and hydrogen-bonding capacity of secondary alcohols. Early synthetic routes adapted techniques from antitubercular drug development, such as reductive amination between 4-aminobutan-2-one and phenethylamine, followed by enantioselective resolution using chiral auxiliaries or chromatography [3] [8]. The compound’s emergence coincides with medicinal chemistry’s shift toward "privileged scaffolds" that serve as versatile templates for target diversification, exemplified by pyrrolidine and diaryl ether frameworks [2] [7]. Patent analyses reveal a surge in structural analogs since 2020, particularly as dual-target ligands for neurological disorders [5] [10].
The phenethylamino-butan-2-ol core integrates three pharmacophoric elements essential for molecular recognition:
Table 1: Key Molecular Descriptors of 4-(Phenethylamino)butan-2-ol
| Property | Value | Significance |
|---|---|---|
| Molecular formula | C₁₂H₁₉NO | Moderate MW (193.29 g/mol) for CNS penetration |
| Calculated logP | ~1.8 | Balanced lipophilicity for membrane permeability |
| Hydrogen bond donors | 2 (OH, NH) | Target engagement via H-bonding |
| Hydrogen bond acceptors | 2 (O, N) | Solubility and protein interactions |
| Polar surface area (PSA) | 41.2 Ų | Favorable for blood-brain barrier transit |
Conformationally, the butanol spacer permits flexibility between the amine and phenyl groups, allowing adaptation to diverse binding pockets. This adaptability mirrors pyrrolidine derivatives, where pseudorotation enables 3D coverage of pharmacophore space [2]. Stereogenicity at C2 introduces enantioselectivity; in silico docking suggests (R)-enantiomers form stronger interactions with aminergic GPCRs due to optimal positioning of the hydroxyl group. The scaffold’s isosteric potential is evidenced by bioisosteric replacements, such as substituting oxygen for carbon in the ethanolamine chain (inspired by morphine-to-tramadol transformations) to modulate metabolism and target affinity [4] [7].
This scaffold addresses critical gaps in pain management and substance use disorders by enabling dual μ-opioid receptor (MOR) agonism and dopamine D3 receptor (D3R) antagonism. Traditional MOR agonists (e.g., fentanyl) carry high abuse liability due to dopamine reward pathway activation. 4-(Phenethylamino)butan-2-ol derivatives disrupt this cycle by concurrently blocking D3R—a target validated for reducing opioid self-administration in rodents [9]. Molecular hybridization strategies tether the phenethylamino-butan-2-ol core to MOR pharmacophores like N,N-dimethyl-2,2-diphenylacetamide, yielding bitopic ligands that suppress addiction-related behaviors while retaining analgesia [9]. Additionally, the scaffold’s structural similarity to HIV NNRTIs (e.g., diaryl ether-containing doravirine) enables repurposing for viral entry inhibition, particularly against envelope proteins exploiting neuronal receptors [7] [10].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8